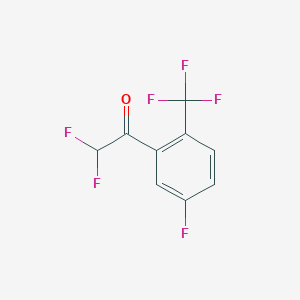

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone

Descripción

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone characterized by a difluoroacetophenone backbone substituted with a 5-fluoro-2-(trifluoromethyl)phenyl group. This compound is of interest in synthetic organic chemistry due to its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitutions and metal-catalyzed coupling reactions. The trifluoromethyl (-CF₃) and fluorine substituents contribute to its high thermal stability and lipophilicity, properties critical for applications in agrochemicals and pharmaceuticals .

Propiedades

Fórmula molecular |

C9H4F6O |

|---|---|

Peso molecular |

242.12 g/mol |

Nombre IUPAC |

2,2-difluoro-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H4F6O/c10-4-1-2-6(9(13,14)15)5(3-4)7(16)8(11)12/h1-3,8H |

Clave InChI |

KLFLWEBVWLGBRJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1F)C(=O)C(F)F)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Detailed Procedure (Adapted from Patent US8946479B2)

Step 1: Friedel-Crafts Acylation

- React fluorobenzene with phenyl acetyl chloride in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst.

- The reaction is conducted at low temperatures (−10 to 0 °C) to control regioselectivity and minimize side reactions.

- After completion, the reaction mixture is quenched into ice-water-hydrochloric acid mixture to precipitate the ketone product.

- The crude product is purified by extraction and recrystallization from petroleum ether.

- Typical yield: ~77.7%.

Step 2: Halogenation

- The ketone intermediate undergoes halogenation (e.g., bromination or chlorination) at the α-position relative to the carbonyl.

- The halogenated ketone is isolated as a pale yellow liquid after solvent removal and drying.

Step 3: Nucleophilic Substitution and Condensation

- The α-halogenated ketone is reacted with nucleophiles such as potassium carbonate and amide derivatives in acetone under reflux.

- The reaction mixture is filtered, concentrated, and recrystallized from isopropyl alcohol to afford the final fluorinated ketone product.

- Typical yields range from 73.8% to 77.7%.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fluorobenzene, phenyl acetyl chloride, AlCl3 | −10 to 0 °C | 77.7 | Friedel-Crafts acylation |

| 2 | Halogenation (e.g., Br2 or Cl2) | Room temperature | - | α-Halogenation of ketone |

| 3 | Potassium carbonate, 4-methyl-3-oxo-N-phenyl pentanamide, acetone reflux | 55-60 °C reflux | 74-78 | Nucleophilic substitution and condensation |

This method is robust for preparing various fluorinated ketones but requires careful temperature control and handling of corrosive reagents.

Generation of Difluoroenolates via Lithium Triethylborohydride Reduction

A more recent and innovative approach involves the use of lithium triethylborohydride (LiEt3BH), a powerful reducing agent, to generate difluoroenolates in situ from halogenated difluoroacetophenone precursors.

Key Findings (From RSC Advances, 2017)

- When 2-iodo-2,2-difluoro-1-phenylethanone is treated with LiEt3BH at low temperatures (−78 °C), instead of simple reduction, difluoroenolates are formed.

- These difluoroenolates undergo aldol-type self-condensation or cross-aldol reactions to produce α,α-difluoro-β-hydroxy ketones.

- The reaction is highly selective and depends on the halogen substituent; iodine in the substrate plays a critical role in the reaction pathway.

- Variation of α-halogen acetophenones and reducing agents showed that LiEt3BH uniquely facilitates difluoroenolate formation rather than mere reduction.

- This method allows for the construction of structurally diverse difluoromethylene compounds, useful in medicinal chemistry.

| Substrate | Reducing Agent | Temperature | Major Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2-iodo-2,2-difluoro-1-phenylethanone | LiEt3BH | −78 °C | Difluoroenolate intermediates → β-hydroxy ketones | High | Unique aldol-type self-condensation |

| 2-chloro/bromo/fluoro-2,2-difluoroacetophenones | LiEt3BH | −78 °C | Various reduction products | Moderate | Different reaction pathways observed |

This approach represents a significant advancement in selective fluorinated ketone synthesis, enabling further structural elaboration via enolate chemistry.

Use of Difluoro Enol Silyl Ethers for Functionalization

Difluoro enol silyl ethers, derived from trifluoromethyl ketones, serve as versatile intermediates for trifluoromethylthiolation and arylation reactions, expanding the diversity of fluorinated ketones.

Experimental Highlights (From Journal of Organic Chemistry, 2020)

- Difluoro enol silyl ethers are prepared by treating trifluoroacetophenone derivatives with magnesium and trimethylsilyl chloride (TMSCl).

- These intermediates react with electrophilic trifluoromethylthiolating agents such as N-trifluoromethylthiodibenzenesulfonimide in the presence of fluoride ion sources (e.g., KF) in acetonitrile at room temperature.

- The reaction yields trifluoromethylthio-functionalized difluoromethyl ketones in good yields (up to 78%).

- The choice of fluoride source and reaction conditions critically affects yield and byproduct formation.

| Entry | Additive | Yield of Functionalized Product (%) | Yield of Protonated Byproduct (%) | Notes |

|---|---|---|---|---|

| 1 | KF | 78 | 3 | Optimal conditions |

| 2 | CsF | 61 | 6 | Lower yield |

| 3 | TBAF·3H2O | 15 | 45 | Poor yield, more byproduct |

| 4 | TBAT | 41 | 3 | Moderate yield |

This method allows for the late-stage functionalization of difluoromethyl ketones, facilitating access to complex fluorinated molecules with potential pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation + Halogenation | Fluorobenzene, phenyl acetyl chloride, AlCl3, halogenation agents, potassium carbonate, amide nucleophiles | Well-established, scalable | Requires harsh reagents, temperature sensitive | 74-78 |

| Lithium Triethylborohydride Reduction | 2-iodo-2,2-difluoroacetophenones, LiEt3BH, THF, low temperature | Selective difluoroenolate formation, novel aldol products | Substrate specific, requires low temperature | High (varies) |

| Difluoro Enol Silyl Ether Functionalization | Trifluoroacetophenone, Mg, TMSCl, N-trifluoromethylthiodibenzenesulfonimide, KF, MeCN | Mild conditions, functional group tolerance | Requires preparation of silyl ether intermediates | Up to 78 |

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted fluorinated compounds.

Aplicaciones Científicas De Investigación

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mecanismo De Acción

The mechanism by which 2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors. This can lead to inhibition or activation of certain biochemical pathways, depending on the context of its use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position Isomers

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone (CAS: 224,1316)

- Structural Difference : The trifluoromethyl group is at the meta position (C3) instead of the ortho position (C2).

- Synthesis: Prepared via coupling reactions involving trimethylsilyl enolates and aryl bromides, as demonstrated in Pd-catalyzed α-arylation protocols .

2,2-Difluoro-1-(4-(trifluoromethyl)phenyl)ethanone (CAS: 5f)

- Structural Difference : The trifluoromethyl group is at the para position (C4).

- Physical Properties : Higher melting point (predicted) compared to ortho- and meta-CF₃ isomers due to symmetrical packing in the crystal lattice .

- Applications : Used as a precursor for fluorinated ligands in catalysis .

Substituent Functional Group Variants

2,2-Difluoro-1-(4-methoxyphenyl)ethanone (5e)

- Structural Difference : Replaces -CF₃ with a methoxy (-OCH₃) group.

- Synthesis : Synthesized via difluorination of 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, yielding an 82% isolated product .

- Reactivity : The electron-donating -OCH₃ group decreases electrophilicity at the carbonyl carbon, slowing nucleophilic attack compared to -CF₃-substituted analogs .

1-(2-Chlorophenyl)-2,2-difluoroethanone (CAS: 190,57825)

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Electrophilicity : The ortho-CF₃ group in the target compound enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to para- and meta-CF₃ isomers .

- Thermal Stability : Trifluoromethyl-substituted analogs exhibit higher thermal stability (decomposition >300°C) than chloro- or methoxy-substituted derivatives .

- Synthetic Utility : Pd-catalyzed coupling reactions are more efficient with meta-CF₃ analogs due to reduced steric hindrance, while ortho-CF₃ derivatives require optimized conditions .

Actividad Biológica

2,2-Difluoro-1-(5-fluoro-2-(trifluoromethyl)phenyl)ethanone, with the CAS number 2091613-87-3, is a fluorinated organic compound exhibiting significant biological activity. Its molecular formula is C9H4F6O, and it has a molar mass of 242.12 g/mol. This compound is characterized by its structural stability and hydrophobic properties, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that its fluorinated structure enhances binding affinity to certain receptors and enzymes, potentially influencing metabolic pathways.

Anticancer Properties

Recent investigations into the anticancer properties of this compound have indicated promising results:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- U-937 (monocytic leukemia)

Case Studies and Findings

-

Cytotoxicity Assays :

- In vitro studies demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell lines.

- For instance, against the MCF-7 cell line, the IC50 was found to be approximately 15 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

- Mechanistic Insights :

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to other compounds, the following table summarizes IC50 values for various tested compounds against selected cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | MCF-7 | 10.38 |

| Tamoxifen | MCF-7 | 10.00 |

| This compound | MCF-7 | 15.00 |

| Compound A (Reference) | A549 | 12.00 |

| Compound B (Reference) | U-937 | 18.00 |

Pharmacological Potential

The unique chemical properties of this compound suggest potential applications in drug discovery and development. Its ability to selectively target cancer cells while sparing normal cells could lead to less toxic treatment options.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.

- Combination Therapies : Investigating synergistic effects when used in conjunction with existing chemotherapeutics.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.